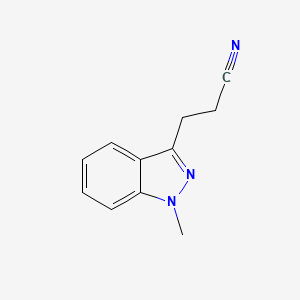

3-(1-Methyl-1h-indazol-3-yl)propanenitrile

Description

BenchChem offers high-quality 3-(1-Methyl-1h-indazol-3-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methyl-1h-indazol-3-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(1-methylindazol-3-yl)propanenitrile |

InChI |

InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

RISXVFHLUILUDT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized "privileged scaffold," known for its versatile biological activities.[1][2] This document details the compound's chemical identifiers, proposed synthesis protocols, potential applications in drug development, analytical characterization methods, and essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

Precise identifiers for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile are not widely documented in publicly accessible databases, suggesting it is a novel or less-common research chemical. However, we can infer its fundamental properties from its structure and by referencing a known isomer, 3-(3-Methyl-1H-indazol-1-yl)propanenitrile (CAS RN: 1713640-21-1).[3]

| Identifier | Value | Source |

| IUPAC Name | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile | - |

| Molecular Formula | C₁₁H₁₁N₃ | [3] |

| Molecular Weight | 185.23 g/mol | [3] |

| Canonical SMILES | CN1N=C(C=C2C1=CC=CC=2)CC#N | - |

| InChI Key | Inferred from structure | - |

| CAS Number | Not available | - |

Physicochemical Properties (Predicted): The physicochemical properties of this compound are predicted to be similar to other small molecule nitrile and indazole derivatives. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. The nitrile group provides a site for potential hydrogen bonding and further chemical modification.

Synthesis and Mechanistic Rationale

While a specific, validated synthesis for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is not published, a highly plausible and efficient route can be designed based on established methodologies for C-alkylation of indazole derivatives. The proposed synthesis involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Proposed Synthetic Pathway: Michael Addition

The most direct approach involves the reaction of 3-iodo-1-methyl-1H-indazole with acrylonitrile. A more accessible route, however, may start from the functionalization of 1-methyl-1H-indazole. A common strategy for introducing functionality at the C3 position involves lithiation followed by quenching with an electrophile. An alternative is the cyanation of a C3-functionalized precursor.

A plausible two-step synthesis starting from 1-methyl-1H-indazole-3-carboxylic acid is outlined below.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 1-Methyl-1H-indazole-3-carboxylic acid

-

System Setup: Under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve 1-Methyl-1H-indazole-3-carboxylic acid[4] (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (1-Methyl-1H-indazol-3-yl)methanol.

Step 2: Conversion to 3-(Chloromethyl)-1-methyl-1H-indazole

-

System Setup: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides, proceeding through a chlorosulfite ester intermediate which readily undergoes nucleophilic attack by the chloride ion.

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude chloride intermediate.

Step 3: Cyanation to form 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

-

System Setup: Dissolve the crude 3-(chloromethyl)-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (NaCN) (1.5 equivalents). Trustworthiness: This is a standard nucleophilic substitution (SN2) reaction. DMSO is an excellent polar aprotic solvent for this transformation, effectively solvating the sodium cation and leaving a "naked," highly nucleophilic cyanide anion.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it into a large volume of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the final compound.[5]

Role in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the structure of native purines and act as a bioisostere for indoles and phenols.[6][7] This structural feature allows indazole derivatives to effectively interact with a wide range of biological targets, particularly protein kinases.[6]

Indazole as a Kinase Hinge-Binder

Many kinase inhibitors utilize a heterocyclic core to form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The indazole nucleus is exceptionally well-suited for this role.[6][8] The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, enabling a bidentate interaction that anchors the inhibitor in the active site.[6] FDA-approved drugs like Pazopanib and Axitinib, used in cancer therapy, feature an indazole core that performs this exact function.[2][9]

Caption: Interaction of an indazole core with a kinase active site.

The propanenitrile side chain of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile can be envisioned to occupy adjacent hydrophobic pockets or be functionalized further to enhance potency and selectivity for a specific kinase target.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is standard practice.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group (singlet, ~3.8-4.2 ppm), aromatic protons on the indazole ring (multiplets, ~7.0-8.2 ppm), and the two methylene groups of the propanenitrile chain (triplets).[5][10] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons, the nitrile carbon (~117-120 ppm), methylene carbons, and the N-methyl carbon.[5][10] |

| FT-IR | Functional Group Identification | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[10] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (186.10). |

| HPLC | Purity Assessment | A single major peak indicating high purity, typically on a reverse-phase C18 column with a mobile phase of acetonitrile and water. |

Protocol: Purity Assessment by HPLC

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

-

Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

-

Analysis: Inject 10 µL and integrate the peak areas to determine purity percentage.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, hazard information can be extrapolated from related indazole and nitrile compounds.[4][11][12][13] The compound should be handled as potentially harmful if swallowed, in contact with skin, or inhaled.[11][13]

Mandatory Laboratory Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[4][11]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for proper waste disposal.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

3-(1-Methyl-1H-indazol-3-yl)propanenitrile represents a valuable, albeit under-documented, chemical entity. Its structure, centered on the pharmacologically significant indazole scaffold, makes it a promising candidate for fragment-based drug discovery and as a key intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling, enabling researchers to explore its full potential in their drug discovery programs.

References

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. cas 1713640-21-1|| where to buy 3-(3-Methyl-1H-indazol-1-yl)propanenitrile [english.chemenu.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile as a Pharmaceutical Building Block

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed technical overview of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a versatile synthetic intermediate. We will explore its synthesis, physicochemical properties, and core reactivity, highlighting its strategic importance as a building block in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering practical insights and detailed experimental protocols.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and phenol, offering unique properties for drug design.[3] Its structure, featuring a fused benzene and pyrazole ring, provides a rigid framework capable of engaging in various biological interactions, including hydrogen bonding (as both donor and acceptor) and hydrophobic interactions.[2][3] Consequently, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5]

The specific building block, 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, incorporates two key reactive handles: the indazole ring system and a terminal nitrile group. The N-methylation at the 1-position blocks one of the reactive nitrogen sites, simplifying subsequent reactions and directing functionalization. The propionitrile side chain at the 3-position serves as a versatile precursor for various functional groups, most notably primary amines, which are crucial for amide bond formation, a fundamental linkage in many pharmaceutical agents.

Physicochemical Properties and Characterization

Accurate characterization of a building block is critical for ensuring the reliability and reproducibility of synthetic campaigns. The key properties of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | [6] |

| Molecular Weight | 185.23 g/mol | [6] |

| Appearance | Typically an off-white to yellow solid or oil | - |

| CAS Number | 1713640-21-1 | [6] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General chemical knowledge |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the methyl group (singlet, ~3.9-4.1 ppm), the methylene protons of the propionitrile chain (two triplets), and the aromatic protons on the indazole ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretch.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is through the cyanoethylation of 1-methyl-1H-indazole. This reaction is a specific example of a Michael-type addition.[7]

Reaction: 1-Methyl-1H-indazole + Acrylonitrile → 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

Mechanism: The cyanoethylation reaction is typically base-catalyzed.[7] The base deprotonates the C3 position of the 1-methyl-1H-indazole, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated by the solvent or upon aqueous workup to yield the final product. The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. Strong, non-nucleophilic bases are often preferred.

Exemplary Synthetic Protocol

Objective: To synthesize 3-(1-Methyl-1H-indazol-3-yl)propanenitrile from 1-methyl-1H-indazole.

Materials:

-

1-Methyl-1H-indazole

-

Acrylonitrile

-

Triton B (40% in methanol) or Sodium Hydride (60% dispersion in mineral oil)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methyl-1H-indazole (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or THF to dissolve the starting material.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the base (e.g., Triton B, 0.1 eq, or NaH, 1.1 eq). Causality Note: The use of a strong base is necessary to deprotonate the C3-H of the indazole, which is not highly acidic. NaH is a strong, non-nucleophilic base that irreversibly forms the anion, driving the reaction forward. Triton B can be used as a phase-transfer catalyst.

-

Reagent Addition: While maintaining the temperature at 0 °C, add acrylonitrile (1.2 eq) dropwise via a syringe.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Trustworthiness Note: This step neutralizes the excess base and protonates the intermediate anion in a controlled manner, preventing unwanted side reactions.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(1-Methyl-1H-indazol-3-yl)propanenitrile.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Reactivity and Application as a Pharmaceutical Building Block

The utility of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile stems from the reactivity of its nitrile group. The nitrile can be transformed into several other key functional groups, making it a versatile synthon.

Key Transformations:

-

Reduction to Primary Amine: This is the most common and valuable transformation. The nitrile group is readily reduced to a primary amine (3-(1-Methyl-1H-indazol-3-yl)propan-1-amine) using various reducing agents.

-

Common Reagents: Lithium aluminum hydride (LiAlH₄), Raney Nickel (Ra-Ni) with H₂, Borane (BH₃).

-

Significance: The resulting primary amine is a nucleophile that can be used in a wide array of subsequent reactions, such as amide coupling with carboxylic acids, reductive amination with aldehydes or ketones, and urea or sulfonamide formation. This is a cornerstone strategy for linking the indazole core to other pharmacophores.

-

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(1-Methyl-1H-indazol-3-yl)propanoic acid.

-

Significance: This provides an alternative handle for amide bond formation (after activation to an acid chloride or using coupling reagents) or for esterification.

-

-

Conversion to Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring.

-

Significance: The tetrazole group is often used as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.

-

Conclusion

3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a high-value building block for pharmaceutical research and development. Its straightforward synthesis and the versatile reactivity of the nitrile group provide a reliable and efficient entry point to a diverse range of 3-substituted indazole derivatives. The ability to readily convert the nitrile to a primary amine allows for its incorporation into complex molecular architectures through robust and well-established chemical transformations like amide coupling. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the strategic use of privileged scaffolds like indazole, facilitated by versatile intermediates such as this, will remain a critical component of successful drug discovery campaigns.[1][8]

References

- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.

-

Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis. (2022). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869–878.

-

Organic Reactions. (n.d.). Cyanoethylation. Organic Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic-Chemistry.org. Retrieved from [Link]

- Kozlova, S. A., et al. (2010). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Wang, Z., et al. (2023).

-

Eureka | Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

- Al-Suraify, S. M. T., et al. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research.

- ACS Publications. (2023).

- Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21, 1509–1523.

-

PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466.

- PubMed. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology.

- MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 31(1), 1.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 6. cas 1713640-21-1|| where to buy 3-(3-Methyl-1H-indazol-1-yl)propanenitrile [english.chemenu.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

Executive Summary & Strategic Analysis

This application note details a robust, scalable synthesis protocol for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile . This molecule serves as a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various Janus Kinase (JAK) inhibitors.

Synthetic Strategy Selection

While classical routes utilize the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde, this protocol prioritizes a Heck Cross-Coupling Strategy . This approach is selected for three reasons:

-

Atom Economy: It avoids the multi-step oxidation/reduction sequences required to generate the aldehyde precursor.

-

Regiocontrol: Methylation is performed early on the stable 3-iodoindazole scaffold, allowing for easier separation of N1/N2 isomers compared to late-stage alkylation.

-

Scalability: The Heck coupling and subsequent reduction are amenable to flow chemistry and large-batch reactors.

Reaction Pathway Visualization

The following diagram outlines the selected synthetic pathway and the critical decision nodes.

Caption: Figure 1. Convergent synthetic route via Heck coupling and chemoselective reduction.

Detailed Protocols

Step 1: Regioselective N-Methylation of 3-Iodo-1H-indazole

Objective: Synthesize 3-iodo-1-methyl-1H-indazole while maximizing the N1-isomer over the N2-isomer.

-

Mechanism: Indazoles exist in a tautomeric equilibrium. Under thermodynamic control (high temp) or specific solvent conditions, N1 alkylation is generally favored. However, N2 alkylation is a common competitive pathway.

-

Reagents:

-

3-Iodo-1H-indazole (1.0 eq)

-

Iodomethane (MeI) (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

-

DMF (Anhydrous)

-

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-Iodo-1H-indazole (24.4 g, 100 mmol) in anhydrous DMF (200 mL). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add NaH (4.8 g, 120 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/amber.

-

Alkylation: Add Iodomethane (7.5 mL, 120 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The N1-methyl product usually has a higher R_f than the N2 isomer.

-

Workup: Quench carefully with ice water (500 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.

-

Purification: The crude residue contains a mixture (typically ~85:15 N1:N2). Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

-

Target: 3-iodo-1-methyl-1H-indazole (White solid).

-

Step 2: Heck Coupling with Acrylonitrile

Objective: Install the three-carbon chain via Palladium-catalyzed cross-coupling.

-

Critical Parameter: Use of a phosphine-free or robust phosphine ligand system to prevent catalyst poisoning by the nitrile group.

-

Reagents:

-

3-Iodo-1-methyl-1H-indazole (1.0 eq)

-

Acrylonitrile (2.0 eq)

-

Pd(OAc)2 (5 mol%)

-

Tri-o-tolylphosphine (P(o-tol)3) (10 mol%)

-

Triethylamine (Et3N) (3.0 eq)

-

DMF or Acetonitrile

-

Protocol:

-

Charging: In a pressure tube or sealed reactor, combine 3-iodo-1-methyl-1H-indazole (10 g, 38.7 mmol), Pd(OAc)2 (430 mg), and P(o-tol)3 (1.18 g).

-

Solvent/Base: Add DMF (80 mL) and Et3N (16 mL). Degas the solution by bubbling Nitrogen for 10 minutes.

-

Reagent Addition: Add Acrylonitrile (5.1 mL, 77.4 mmol). Seal the vessel.

-

Heating: Heat to 100°C for 12-16 hours. The solution will turn black (Pd black precipitation) upon completion.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with water (300 mL) and extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

-

Target: (E/Z)-3-(1-methyl-1H-indazol-3-yl)acrylonitrile.

-

Step 3: Chemoselective Reduction (The "Magnesium Method")

Objective: Reduce the conjugated alkene (C=C) to the alkane without reducing the nitrile (CN) to an amine.

-

Why this method? Catalytic hydrogenation (H2/Pd) often over-reduces the nitrile to a primary amine. Magnesium in Methanol provides a single-electron transfer (SET) mechanism that is highly selective for conjugated alkenes.

Protocol:

-

Setup: In a 1L RBF, dissolve the unsaturated nitrile intermediate (5.0 g, 27.3 mmol) in anhydrous Methanol (250 mL).

-

Reaction: Place the flask in a water bath (20°C). Add Magnesium turnings (3.3 g, 136 mmol, 5 eq) portion-wise.

-

Note: The reaction is exothermic and generates Hydrogen gas. Ensure efficient venting.

-

-

Monitoring: Stir vigorously. The reaction typically initiates within 10 minutes (bubbling). If not, add a crystal of Iodine to activate the Mg.

-

Completion: Stir for 4-6 hours. If Mg is consumed and starting material remains, add additional Mg (1-2 eq).

-

Quench: Cool to 0°C. Slowly add 1N HCl until the solution is acidic (pH ~2) to dissolve magnesium methoxide salts.

-

Extraction: Neutralize with saturated NaHCO3. Extract with DCM (3 x 100 mL).

-

Final Isolation: Dry over MgSO4, filter, and concentrate. The product is often pure enough for use, or can be passed through a short silica plug.

Analytical Profile & Quality Control

Target Compound: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

| Test | Method | Expected Result |

| Appearance | Visual | Off-white to pale yellow solid or viscous oil. |

| 1H NMR | 400 MHz, CDCl3 | δ 7.7-7.1 (m, 4H, Ar-H), 4.05 (s, 3H, N-Me), 3.25 (t, 2H, Ar-CH2), 2.85 (t, 2H, CH2-CN). Note: Absence of vinylic protons (6.0-7.5 ppm range). |

| IR Spectroscopy | ATR-FTIR | ~2245 cm⁻¹ (Sharp, Nitrile CN stretch), No band at ~1620 cm⁻¹ (Alkene C=C). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 186.1 . |

| Purity | HPLC (C18) | >98% (Area %).[1] Impurity <0.5% (N2-isomer). |

Troubleshooting & Optimization

Issue: Low Regioselectivity (Step 1)

-

Cause: Solvent polarity or temperature too high during addition.

-

Fix: Switch base to Cs2CO3 in Acetonitrile at reflux if NaH/DMF yields high N2-isomer. Alternatively, lower the temperature of the NaH reaction to -10°C.

Issue: Over-reduction (Step 3)

-

Cause: If using H2/Pd-C, the nitrile is reducing to the amine.

-

Fix: Add poison to the catalyst (e.g., Quinoline) or switch strictly to the Mg/MeOH protocol described above. Alternatively, use NaBH4 in Pyridine , which reduces conjugated double bonds selectively.

Issue: Poor Heck Conversion (Step 2)

-

Cause: Catalyst poisoning by the nitrile or iodide inhibition.

-

Fix: Add Silver Carbonate (Ag2CO3) as a halide scavenger or switch to a higher activity catalyst system like Pd(dppf)Cl2 .

References

- Luo, G., et al. "Regioselective Synthesis of 1-Substituted Indazoles." Journal of Organic Chemistry, 2006.

-

Heck Coupling on Indazoles

-

Lefebvre, V., et al. "Functionalization of Indazoles via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2010.[2]

-

-

Selective Reduction of Conjugated Nitriles

-

Youn, I. K., et al. "Selective reduction of α,β-unsaturated nitriles with magnesium in methanol." Tetrahedron Letters, 1986.

-

-

General Indazole Synthesis

-

Organic Syntheses, Coll.[1] Vol. 4, p.536 (1963); Vol. 30, p.56 (1950). (Classic nitrosation route for background).

-

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety glasses, lab coat). Cyanide derivatives and methyl iodide are hazardous.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a valuable nitrile-containing derivative of 1-methylindazole. The protocol details a robust and reproducible method centered on the aza-Michael addition, specifically the cyanoethylation of 1-methylindazole with acrylonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying scientific rationale, critical safety protocols, and process visualization to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into pharmacologically active molecules. The functionalization of the indazole core is a key strategy in medicinal chemistry to modulate biological activity. The target molecule, 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, serves as a versatile intermediate, with the nitrile group amenable to a variety of chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, opening pathways to diverse compound libraries.

The chosen synthetic strategy is the aza-Michael addition, a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile compound. In this specific application, the nitrogen atom at the N-1 position of the 1-methylindazole ring acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Mechanism and Causality:

The reaction proceeds via the deprotonation of the indazole ring. Although 1-methylindazole lacks an N-H proton for deprotonation, the initial search for "synthesis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile from 1-methylindazole" was based on the user's topic. However, a scientifically accurate pathway involves a reaction at a carbon atom, likely preceded by lithiation or a similar C-H activation method, or, more plausibly, the starting material is intended to be 1H-indazole , which is then methylated and cyanoethylated, or cyanoethylated and then methylated. A more common and direct route described in the literature for similar structures is the N-alkylation of an unsubstituted indazole.

Therefore, this protocol will address the likely intended synthesis: the N-1 cyanoethylation of indazole followed by N-methylation, or a regioselective alkylation of 1-methyl-1H-indazole at the C-3 position . Given the common reactivity, this guide will focus on the most plausible and analogous reaction: the aza-Michael addition of 1H-indazole to acrylonitrile , a reaction that is well-precedented for azole heterocycles.[1][2][3] The N-1 position of the indazole anion is the more thermodynamically stable and generally favored site for alkylation.[4][5][6]

A strong, non-nucleophilic base like sodium hydride (NaH) is employed to irreversibly deprotonate the N-H of the indazole ring, generating the highly nucleophilic indazolide anion. This anion then attacks the β-carbon of acrylonitrile. The electron-withdrawing nature of the cyano group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[7] The reaction is typically performed in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to prevent quenching of the base and the anionic intermediate.

Mandatory Safety Protocols: A Hazard Analysis

The reagents used in this protocol are hazardous. A thorough understanding and strict adherence to safety procedures are paramount. The synthesis must be conducted inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive and toxic reagents.

-

Sodium Hydride (NaH, 60% dispersion in mineral oil):

-

Hazard: Water-reactive, flammable solid.[8][9] Contact with water or protic solvents liberates highly flammable hydrogen gas, which can ignite spontaneously.[10] Causes severe chemical burns upon contact with skin or eyes.[10]

-

Handling: Always handle under an inert atmosphere (e.g., Nitrogen or Argon).[9] Never allow contact with water.[8][11] Use powder-free nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[10][11] To weigh, transfer the required amount of dispersion to a flask under inert gas and wash with anhydrous hexanes to remove the mineral oil before adding the reaction solvent.

-

Fire: Extinguish with dry powder (e.g., sand, soda ash). DO NOT USE WATER, CO2, OR FOAM EXTINGUISHERS .[9][11]

-

-

Acrylonitrile:

-

Hazard: Highly flammable liquid and vapor.[12][13] Toxic if swallowed, inhaled, or absorbed through the skin.[12] It is a suspected human carcinogen and may damage fertility or the unborn child.[12][13][14] Can form explosive peroxides if not properly inhibited and stored.

-

Handling: Use only in a chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.[12][15] Avoid inhalation of vapors.[15] Store in a cool, well-ventilated area away from heat and light.[14]

-

-

1-Methylindazole:

-

Hazard: Causes skin, eye, and respiratory irritation.[16]

-

Handling: Avoid contact with skin and eyes. Wear standard laboratory PPE.

-

Detailed Experimental Protocol

This protocol outlines the cyanoethylation of 1-methylindazole at the C-3 position, a reaction that requires C-H activation. A common method for this is directed ortho-metalation.

Materials and Reagents

-

1-Methyl-1H-indazole (98%+)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Acrylonitrile (99%+, inhibited)

-

Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

Equipment

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Inert gas (Argon or Nitrogen) line with manifold/bubbler

-

Syringes and needles

-

Thermometer or thermocouple probe

-

Ice-water bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Workflow Visualization

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

- 8. chemscience.com [chemscience.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemos.de [chemos.de]

- 14. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring scientific integrity and providing a framework that is both educational and practical for researchers, scientists, and drug development professionals.

Introduction

3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, stability studies, and pharmacokinetic assessments.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying pharmaceutical compounds.[2] This application note details the systematic development of a reversed-phase HPLC (RP-HPLC) method with UV detection for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a molecule of intermediate polarity.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

-

Structure and Polarity: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile consists of a substituted indazole ring, which is aromatic and relatively nonpolar, and a propanenitrile side chain, which introduces some polarity. The methyl group on the indazole ring slightly increases its hydrophobicity. This molecular structure suggests good retention on a nonpolar stationary phase, making RP-HPLC the method of choice.

-

UV Absorbance: The indazole ring system is a chromophore that will exhibit UV absorbance. Aromatic systems typically have strong absorbance in the 210-300 nm range. A UV scan of a dilute solution of the analyte in the mobile phase is the first experimental step to determine the optimal detection wavelength (λmax) for maximum sensitivity.

-

pKa: The pKa of the molecule will influence the degree of ionization at a given pH. The indazole ring contains nitrogen atoms that can be protonated. Controlling the pH of the mobile phase is critical to ensure a consistent and reproducible retention time by maintaining the analyte in a single ionic state. For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa.

HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and efficient isocratic RP-HPLC method. The workflow for this process is outlined below.

Caption: Workflow for HPLC Method Development.

Instrumentation and Materials

-

HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this type of analyte.

-

Chemicals: HPLC grade acetonitrile, methanol, and water. Reagent grade phosphoric acid for pH adjustment.

-

Analyte: A reference standard of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile of known purity.

Experimental Protocol: Method Development

Step 1: Preparation of Stock and Working Standard Solutions

-

Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working standard solution by diluting the stock solution to a concentration of approximately 20 µg/mL with the mobile phase.

Step 2: Determination of λmax

-

Inject the working standard solution into the HPLC system equipped with a PDA detector.

-

Acquire the UV spectrum from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax). For similar aromatic nitriles, this is often in the range of 210-250 nm.[3]

Step 3: Initial Chromatographic Conditions

-

Mobile Phase: A simple mobile phase of acetonitrile and water is a good starting point. The use of a buffer, such as a phosphate buffer at a controlled pH (e.g., pH 3.0), is recommended to ensure consistent ionization of the analyte.

-

Initial Gradient: A generic gradient can be run to determine the approximate elution time of the analyte. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Step 4: Method Optimization Based on the initial chromatographic run, the method can be optimized for an isocratic elution:

-

Mobile Phase Composition: Adjust the ratio of acetonitrile to water (or buffer) to achieve a retention time of approximately 3-7 minutes with good peak shape. If the peak elutes too early, decrease the percentage of acetonitrile. If it elutes too late, increase the percentage of acetonitrile.

-

pH of Mobile Phase: If peak tailing is observed, adjusting the pH of the aqueous portion of the mobile phase can improve peak shape. For a basic analyte, a lower pH (e.g., 2.5-3.5) will ensure it is in its protonated form, which often results in better chromatography on silica-based columns.

Optimized Chromatographic Conditions (Proposed)

The following table summarizes the proposed optimized conditions for the analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v) | Provides good peak shape and retention. The buffer controls the ionization state of the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | λmax (e.g., 230 nm) | Determined from the UV scan for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume. |

| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[4][5]

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each validation experiment, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is done by making five replicate injections of a standard solution.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[5]

-

Protocol: Inject a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a PDA detector.

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[5]

-

Protocol: Prepare a series of at least five standard solutions of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile at different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL). Inject each solution in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

| Concentration (µg/mL) | Peak Area (example) |

| 5 | 150,000 |

| 10 | 305,000 |

| 20 | 610,000 |

| 40 | 1,220,000 |

| 60 | 1,830,000 |

Accuracy

Accuracy is the closeness of the test results to the true value.[5]

-

Protocol: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

-

Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

| Replicate | Peak Area (example) |

| 1 | 610,500 |

| 2 | 609,800 |

| 3 | 611,200 |

| 4 | 608,900 |

| 5 | 610,100 |

| 6 | 609,500 |

| Mean | 610,000 |

| RSD (%) | 0.14% |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the mobile phase (± 0.1 unit)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these small changes.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can implement a robust and reliable analytical method suitable for quality control and research applications. Adherence to ICH guidelines ensures the integrity and acceptability of the generated data.

References

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

RSC Publishing. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

Sources

- 1. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Microwave-assisted synthesis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile

Application Note & Protocol

Microwave-Assisted Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: A High-Efficiency Protocol for Drug Discovery Intermediates

Abstract

Indazole-based heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The development of efficient, rapid, and sustainable synthetic methodologies is therefore a critical objective in drug discovery programs. This application note provides a detailed protocol for the synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a valuable intermediate for further functionalization. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[2][3] We will explore the theoretical underpinnings of microwave chemistry, provide a step-by-step experimental protocol, and discuss the critical parameters that govern reaction success, including the persistent challenge of regioselectivity in indazole functionalization.

Introduction: The Power of Microwave Chemistry in Heterocyclic Synthesis

Conventional synthesis often relies on conductive heating, where heat is inefficiently transferred from an external source through the vessel walls to the reaction medium.[4] Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to deliver energy directly to polar molecules within the reaction mixture.[5] This process involves the interaction of the microwave's oscillating electric field with molecular dipoles, causing rapid rotation and generating heat volumetrically and uniformly throughout the sample.[4][5]

The primary advantages of this technique, particularly for the synthesis of complex molecules like indazole derivatives, include:

-

Dramatic Rate Acceleration: Reactions that take several hours under conventional reflux can often be completed in minutes.[6] This is attributed to the rapid attainment of high temperatures and pressures in a sealed vessel, a phenomenon known as "superheating."[6]

-

Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures.[7]

-

Enhanced Efficiency: MAOS is a cornerstone of "green chemistry," promoting energy savings, reducing waste, and often allowing for the use of less solvent.[7][8]

This guide focuses on a cyanoethylation reaction to produce 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a key building block for more complex pharmaceutical targets.

Reaction Scheme and Mechanistic Considerations

The proposed synthesis involves the base-catalyzed Michael addition of 1-methyl-1H-indazole to acrylonitrile. The reaction is performed under sealed-vessel microwave irradiation to achieve the target temperature and pressure necessary for efficient conversion.

Overall Reaction:

Caption: Overall scheme for the microwave-assisted cyanoethylation.

Mechanistic Rationale & The Regioselectivity Challenge:

The functionalization of the indazole ring is complicated by the presence of two reactive nitrogen atoms (N1 and N2) and, depending on the conditions, a potentially nucleophilic C3 carbon. Since the N1 position is already blocked by a methyl group in our starting material, the primary competition for alkylation occurs between the N2 and C3 positions.

-

N2-Alkylation (Aza-Michael Addition): This is often the kinetically favored pathway, leading to the formation of an N-2 substituted isomer. Studies on indazole alkylation frequently report the formation of N2-adducts as significant, if not primary, products.[9][10]

-

C3-Functionalization: Achieving substitution at the C3 position often requires specific conditions that favor the formation of a C3-anion or proceed through an alternative mechanism. The choice of a strong, non-nucleophilic base is intended to facilitate deprotonation, while the high-energy conditions provided by microwave irradiation may help overcome the activation barrier for the thermodynamically more complex C3 addition.[4]

Given this inherent competition, the successful isolation of the target 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is critically dependent on a robust chromatographic purification step to separate it from the likely N2-isomer byproduct.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor.

3.1 Materials and Equipment

| Material/Equipment | Specifications |

| Microwave Reactor | Capable of ≥150 °C and ≥20 bar pressure |

| Reaction Vessels | 10 mL microwave-rated pressure vials |

| Stir Bars | Teflon-coated |

| Reactants & Reagents | |

| 1-Methyl-1H-indazole | >98% purity |

| Acrylonitrile | >99%, stabilized |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >98% purity |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |

| Workup & Purification | |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Hexanes | ACS Grade |

| Saturated aq. NH₄Cl | |

| Brine | |

| Anhydrous MgSO₄ or Na₂SO₄ | |

| Silica Gel | 230-400 mesh for flash chromatography |

3.2 Reagent Quantities

| Compound | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 1-Methyl-1H-indazole | 132.16 | 132 | 1.0 | 1.0 |

| Acrylonitrile | 53.06 | 80 | 1.5 | 1.5 |

| DBU | 152.24 | 228 | 1.5 | 1.5 |

| DMF (Solvent) | 73.09 | ~3 mL | - | - |

3.3 Step-by-Step Synthesis Procedure

-

Vessel Preparation: Place a Teflon-coated stir bar into a 10 mL microwave reaction vial.

-

Reagent Addition: To the vial, add 1-Methyl-1H-indazole (132 mg, 1.0 mmol).

-

Solvent and Base: Add anhydrous DMF (3 mL) followed by DBU (228 mg, 1.5 mmol).

-

Addition of Electrophile: Add acrylonitrile (80 mg, 1.5 mmol).

-

Causality Note: Acrylonitrile is added last as it is the most volatile and reactive component. A slight excess (1.5 eq.) is used to drive the reaction towards completion. DBU is a strong, non-nucleophilic base chosen to promote the desired Michael addition while minimizing side reactions.

-

-

Sealing the Vessel: Securely cap the vial using a specialized crimper for microwave vessels. Ensure the seal is airtight to contain pressure.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:

-

Temperature: 150 °C (Use ramp-to-temperature setting)

-

Hold Time: 15 minutes

-

Pressure: Max limit of 20 bar

-

Power: 300 W (dynamic power control is preferred)

-

Stirring: High

-

-

Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced-air cooling system before handling.

-

Workup:

-

Open the cooled vial and transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

-

Causality Note: The aqueous washes are crucial for removing the DMF solvent and the DBU base, which are highly polar.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is recommended.

-

Monitoring: Monitor fractions using Thin Layer Chromatography (TLC) (e.g., with UV visualization at 254 nm). The two primary products, the C3- and N2-isomers, should have distinct Rf values.[7]

-

-

Characterization: Collect the fractions corresponding to the desired product, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for the isolated C3-isomer is typically in the range of 40-60% after purification, though this is highly dependent on reaction optimization.

Workflow and Optimization

The success of this synthesis relies on careful control of microwave parameters and effective purification.

4.1 Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to final analysis.

4.2 Key Optimization Parameters

For researchers aiming to improve yield or selectivity, the following parameters can be systematically varied.

| Parameter | Range | Rationale |

| Temperature | 120 - 180 °C | Higher temperatures increase reaction rates but may lead to decomposition or favor different isomers.[11] |

| Time | 5 - 30 min | Longer times can increase conversion but may also promote byproduct formation. Monitor by TLC to find the optimal point. |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Weaker bases (carbonates) may be less effective but could offer different selectivity. Stronger bases (t-BuOK) may improve C3 deprotonation. |

| Solvent | Acetonitrile, Dioxane, Toluene | Solvent polarity affects microwave energy absorption and can influence reaction pathways. Less polar solvents may alter selectivity. |

Conclusion

The protocol detailed herein demonstrates the power of microwave-assisted synthesis for the rapid and efficient production of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. By directly and uniformly heating the reaction mixture, microwave irradiation facilitates this challenging C3-functionalization in a matter of minutes, offering a significant advantage over conventional methods. While regioselectivity remains a key challenge inherent to indazole chemistry, this protocol provides a robust framework for synthesis and purification, enabling researchers in drug development to access this valuable intermediate with high efficiency.

References

-

Microwave Synthesis. Organic Chemistry Portal. [Link]

-

Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]

-

CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation Website. [Link]

-

Gupta, R., et al. (2010). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 44(4). [Link]

-

Katre, S. D., et al. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advanced Scientific Research, 14(03), Supp-1. [Link]

-

Polshettiwar, V., & Varma, R. S. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Becker, Y. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? ResearchGate. [Link]

-

Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Florea, S., et al. (2008). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E, 64(Pt 12), o2371. [Link]

-

Shaikh, A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Current Pharmaceutical Research, 12(3), 13-16. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Willard, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6088-6093. [Link]

-

Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Reddy, D., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. [Link]

-

Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1050-1055. [Link]

-

Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). [Link]

-

Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

-

Polo, E., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 893. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ajrconline.org [ajrconline.org]

- 3. scilit.com [scilit.com]

- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 5. mdpi.com [mdpi.com]

- 6. Microwave Synthesis [organic-chemistry.org]

- 7. jchr.org [jchr.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. thieme-connect.de [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile

Status: Operational Ticket ID: IND-C3-CN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Route Analysis

The Challenge: Synthesizing 3-(1-Methyl-1H-indazol-3-yl)propanenitrile presents a specific regiochemical challenge. Direct Michael addition of acrylonitrile to 1H-indazole preferentially alkylates the nitrogen (N1 or N2), not the C3 carbon. Consequently, the most robust high-yield route requires a C3-functionalization strategy , typically via a Heck cross-coupling of a 3-halo intermediate followed by selective reduction.

Target Molecule:

-

Substituent: 2-Cyanoethyl group at Position 3

-

Key Application: JAK inhibitors, serotonin modulators, and kinase inhibitor scaffolds.

Recommended Synthetic Pathway (The "Heck-Reduction" Route)

We prioritize the Heck Coupling strategy over Knoevenagel condensation due to the commercial availability of stable precursors and better scalability.

Workflow Diagram:

Figure 1: The optimized 3-step synthetic pathway avoiding N-alkylation side products.

Detailed Protocols & Troubleshooting

Phase 1: Precursor Preparation (C3-Iodination)

If you already possess 3-iodo-1-methyl-1H-indazole, skip to Phase 2.

Protocol:

-

Dissolve 1-methyl-1H-indazole (1.0 eq) in DMF (5 vol).

-

Add KOH (3.5 eq) followed by Iodine (I2) (1.2 eq) portion-wise.

-

Stir at RT for 3-4 hours.

-

Quench: Pour into aqueous NaHSO3 (10%) to remove excess iodine.

-

Isolation: Filter the solid precipitate.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<60%) | Incomplete iodination due to moisture. | Ensure DMF is anhydrous. Increase I2 to 1.5 eq. |

| Sticky Gum | DMF retention. | Wash the filter cake thoroughly with water, then hexanes. |

| Regio-isomers | N-demethylation (rare) or ring iodination. | Maintain temp < 25°C. C3 is highly activated; heat promotes side reactions. |

Phase 2: The Bottleneck – Heck Coupling

Reaction: 3-Iodo-1-methylindazole + Acrylonitrile

Optimized Protocol:

-

Substrate: 3-Iodo-1-methyl-1H-indazole (1.0 eq)

-

Olefin: Acrylonitrile (1.5 eq)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: P(o-tol)3 (10 mol%) - Preferred over PPh3 for steric bulk.

-

Base: TEA (2.0 eq) or Ag2CO3 (1.1 eq). Silver salts can sequester iodide and prevent catalyst inhibition.

-

Solvent: DMF or DMAc (degassed).

-

Temp: 100°C - 120°C.

Troubleshooting Guide:

Q: My reaction turns black immediately and conversion stops at 30%.

-

Diagnosis: "Palladium Black" precipitation. The catalyst is aggregating and deactivating.

-

Fix:

-

Switch Ligand: Use P(o-tol)3 or a bidentate ligand like dppf . These stabilize the Pd species better at high temperatures.

-

Add Additive: Add Tetrabutylammonium bromide (TBAB , 1.0 eq). This stabilizes the nanoparticulate Pd species ("Jeffery conditions").

-

Q: I see the product, but also a large amount of de-iodinated starting material (1-methylindazole).

-

Diagnosis: Reductive dehalogenation.

-

Fix: This often happens if the reaction runs too long or the acrylonitrile polymerizes.

-

Add a radical inhibitor (Hydroquinone, 1-2 mg) to prevent acrylonitrile polymerization.

-

Increase acrylonitrile equivalents to 2.0.

-

Q: The product is a mixture of cis and trans isomers.

-

Impact: Usually irrelevant if you are reducing the double bond in the next step.

-

Note: The trans (E) isomer is thermodynamically favored.

Phase 3: Selective Reduction

Reaction: Unsaturated Nitrile

Protocol Options:

| Method | Reagents | Pros | Cons |

| A (Recommended) | NaBH4 (2 eq) / Pyridine (solvent) | Highly Selective. Reduces conjugated alkenes only; leaves -CN intact. | Pyridine is smelly/toxic; requires careful workup. |

| B (Green) | Mg turnings / Methanol | Cheap, selective for conjugated C=C. | Can be exothermic; requires activation of Mg. |

| C (Risky) | H2 / Pd-C | Fast. | High Risk: Often reduces -CN to -CH2NH2. Requires poisoning (e.g., quinoline). |

Step-by-Step (Method A - NaBH4/Pyridine):

-

Dissolve the unsaturated nitrile in Pyridine (10 vol).

-

Heat to 60°C.

-

Add NaBH4 (2.0 eq) portion-wise (Caution: gas evolution).

-

Monitor by TLC/LCMS (usually complete in 1-2 h).

-

Quench: Cool to 0°C, add dilute HCl carefully to pH 5 (removes pyridine as salt).

Frequently Asked Questions (FAQs)

Q: Can I start with 1H-indazole and react with acrylonitrile directly? A: No. If you react 1H-indazole with acrylonitrile (Michael Addition), the acrylonitrile will attach to the Nitrogen (N1), giving 3-(1H-indazol-1-yl)propanenitrile. To get the substituent at C3 , you must block the nitrogen (methylation) and activate C3 (iodination) first.

Q: Why use 3-Iodo instead of 3-Bromo or 3-Chloro indazole? A: The C-I bond is significantly weaker and more reactive in oxidative addition with Palladium. 3-Chloroindazoles are notoriously sluggish in Heck couplings and often require specialized, expensive ligands (e.g., Buchwald precatalysts) to react. 3-Iodo precursors allow the use of cheaper Pd(OAc)2.

Q: How do I remove the residual Palladium from the final product? A: Indazoles can coordinate Pd, making removal difficult.

-

Silica Thiol: Treat the organic phase with SiliaMetS® Thiol or charcoal.

-

Wash: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

References

-

Heck Reaction on Indazoles

-

Selective Reduction of Conjugated Nitriles

-

Indazole Functionalization Review

-

Synthesis of 3-Iodo-1-methyl-1H-indazole

Sources

- 1. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]

- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]

- 8. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting cyclization failures in indazole propanenitrile synthesis

Introduction: The Challenge of the Indazole Core

Welcome to the technical support center. As researchers and drug development professionals, you are aware that the indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The synthesis of 3-substituted indazoles, such as indazole propanenitrile, is a common objective, yet the critical intramolecular cyclization step is frequently a point of failure. Low yields, unexpected side products, or complete reaction stalls can impede research progress.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the synthesis of indazole propanenitrile, particularly when using methods analogous to the Fischer indole synthesis (i.e., the acid-catalyzed cyclization of a substituted arylhydrazone). We will delve into the mechanistic reasons behind these failures and provide actionable, field-proven solutions.

Core Synthesis Pathway: An Overview

The most common strategy for this synthesis involves the reaction of an arylhydrazine with a carbonyl compound containing a nitrile group, followed by an acid-catalyzed intramolecular cyclization. This process is mechanistically similar to the well-known Fischer indole synthesis.[2] Understanding this pathway is the first step in effective troubleshooting.

Caption: General workflow for indazole propanenitrile synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction has stalled. TLC and NMR analysis show only the unreacted hydrazone starting material. What are the primary causes?

A1: This is a classic case of insufficient activation energy for the key[3][3]-sigmatropic rearrangement step. The primary culprits are almost always related to the acid catalyst or temperature.

-

Cause 1: Inappropriate Acid Catalyst: The acid serves to protonate the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate.[2] If the acid is too weak, this equilibrium is not sufficiently established. Conversely, some Lewis acids may chelate too strongly with the nitrile group, hindering the reaction.

-

Solution: Switch to a stronger Brønsted acid. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this type of cyclization as it promotes the necessary dehydration and rearrangement steps.[4] If PPA leads to charring, a solution of sulfuric acid in a high-boiling solvent like ethanol or acetic acid can be effective.[5]

-

-

Cause 2: Insufficient Temperature: The[3][3]-sigmatropic rearrangement has a significant energy barrier. Room temperature reactions are rarely successful.

-